molecular formula C24H32N2O2 B6013022 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

Cat. No.: B6013022
M. Wt: 380.5 g/mol
InChI Key: ONCSLHIRORCWAV-UHFFFAOYSA-N
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Description

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a complex organic compound that features a unique combination of cyclohexene, piperidine, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.

    Piperidine ring formation: This involves the cyclization of appropriate amine precursors.

    Isoquinoline synthesis: This can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Coupling reactions: The final step involves coupling the cyclohexene, piperidine, and isoquinoline moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and alter the function of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
  • 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-one
  • 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c27-23(26-17-14-20-6-4-5-9-22(20)18-26)11-10-19-12-15-25(16-13-19)24(28)21-7-2-1-3-8-21/h1-2,4-6,9,19,21H,3,7-8,10-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCSLHIRORCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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